Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is often used in the study of glycosylation processes and carbohydrate-protein interactions. This compound is significant in the field of glycobiology due to its role in mimicking natural glycan structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The glycosylation step involves the formation of a glycosidic bond between the sugar units. This is often achieved using a glycosyl donor and acceptor in the presence of a catalyst.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetyl moieties.
Substitution: Substitution reactions can take place at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as boron trifluoride.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside has several applications:
Chemistry: Used as a model compound in the study of glycosylation reactions.
Biology: Helps in understanding carbohydrate-protein interactions.
Medicine: Potential use in drug design and development, particularly in targeting glycan structures on cell surfaces.
Industry: Used in the synthesis of complex carbohydrates for various applications.
Mechanism of Action
The compound exerts its effects by mimicking natural glycan structures. It interacts with proteins that recognize specific carbohydrate motifs, thereby influencing biological processes such as cell signaling and immune response. The molecular targets include lectins and glycosyltransferases.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-Acetamido-6-O-benzyl-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in studying complex carbohydrate structures and their biological functions.
Properties
Molecular Formula |
C36H45NO15 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
[(3S,4S,5S,6S)-6-[(3S,4R,5S,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27?,28?,29-,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
VGBWYAPUIAFWOX-DMCHAFRQSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.